Allylamine hydrochloride

Polymer Chemistry Thermal Analysis Material Science

Allylamine free base suffers severe degradative chain transfer during radical polymerization, restricting molecular weight to oligomers and precluding electrostatic layer-by-layer assembly. Allylamine hydrochloride (CAS 10017-11-5) eliminates these limitations. The hydrochloride salt stabilizes the monomer, enabling synthesis of poly(allylamine hydrochloride) with Tg 225°C (vs. 23°C free base), permanent cationic charge density for LbL assembly, and phosphate binding >4.2 mg/g. Essential for drug delivery carriers, corrosion-resistant coatings, and sevelamer-type pharmaceutical polymers.

Molecular Formula C3H7N. HCl
Molecular Weight 93.55 g/mol
CAS No. 10017-11-5
Cat. No. B196039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylamine hydrochloride
CAS10017-11-5
Synonyms(poly(allylamine hydrochloride))
poly(allylamine hydrochloride)
polyallylamine
polyallylamine hydrochloride
Molecular FormulaC3H7N. HCl
Molecular Weight93.55 g/mol
Structural Identifiers
SMILESC=CCN.Cl
InChIInChI=1S/C3H7N.ClH/c1-2-3-4;/h2H,1,3-4H2;1H
InChIKeyMLGWTHRHHANFCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Allylamine Hydrochloride Properties Overview


Allylamine hydrochloride (C3H7N·HCl, MW 93.56) is the hydrochloride salt of the simplest stable unsaturated primary amine. It is a solid at room temperature (mp 106 °C), highly soluble in water, and combines a reactive allyl double bond with a cationic ammonium group . This bifunctional character underpins its utility as a hydrophilic monomer for free‑radical polymerization and as a versatile intermediate in organic synthesis, including the manufacture of pharmaceutical polymers such as sevelamer [1].

Allylamine Hydrochloride Substitution Limitations


Direct substitution of allylamine hydrochloride with allylamine free base or other amine hydrochlorides often fails to deliver comparable performance in critical applications. Allylamine free base suffers from severe degradative chain transfer during radical polymerization, limiting the attainable molecular weight to oligomers [1]. Its neutral charge also precludes the electrostatic interactions essential for layer‑by‑layer assembly and ion‑binding applications. Conversely, the hydrochloride salt stabilizes the monomer, enables synthesis of polymers with substantially higher glass transition temperatures, and provides the permanent cationic charge density required for flocculation, drug delivery, and phosphate sequestration [2].

Allylamine Hydrochloride Comparative Performance


Thermal Stability: Tg vs. Free Base

When polymerized, the hydrochloride salt yields a polymer with a glass transition temperature (Tg) of 225 °C, whereas the polymer derived from allylamine free base has a Tg of only 23 °C. This 202 °C difference directly impacts the rigidity and dimensional stability of the material at elevated temperatures [1].

Polymer Chemistry Thermal Analysis Material Science

Charge-Transfer Resistance in Electrochemical Films

Electrochemical polymerization of allylamine hydrochloride with diallylamine produces films with charge‑transfer resistances reaching 70 MΩ, significantly exceeding the resistance of poly(allylamine) homopolymer films. The addition of diallylamine improves film compactness and swelling resistance, leading to superior passivation [1].

Electrochemistry Surface Coatings Corrosion Protection

Molecular Weight: Polymer vs. Oligomer Formation

Radical polymerization of allylamine hydrochloride yields poly(allylamine hydrochloride) with a number‑average molecular weight (Mn) of 16 000 g/mol (¹H NMR) and a viscosity‑average molecular weight (Mv) of 12 000 g/mol. In contrast, direct polymerization of allylamine free base results only in low‑molecular‑weight oligomers due to severe degradative chain transfer [1][2].

Polymer Synthesis Molecular Weight Cationic Polymers

Phosphate Binding Performance in Hydrogels

Porous hydrogels prepared from allylamine hydrochloride exhibit phosphate binding capacities significantly greater than 4.2 mg/g, the value measured for a control hydrogel lacking allylamine hydrochloride (H5). The primary amine groups derived from the hydrochloride salt provide stronger ionic interactions with phosphate ions than secondary amines alone [1].

Biomedical Materials Phosphate Binders Drug Delivery

Allylamine Hydrochloride Applications


Layer‑by‑Layer Coatings for Biomedical Devices and Sensors

The strong cationic charge of poly(allylamine hydrochloride) enables reproducible layer‑by‑layer assembly with anionic polyelectrolytes. This is essential for creating precise multilayer films on medical implants, biosensors, and drug‑delivery carriers. The high molecular weight (Mn ≈16 000 g/mol) and water solubility of the polymer ensure uniform film formation and consistent performance [1].

High‑Tg Polymer Matrices for High‑Temperature Coatings

The Tg of 225 °C exhibited by poly(allylamine hydrochloride) far exceeds that of poly(allylamine) free base (23 °C). This makes the hydrochloride polymer suitable for coatings and composites that must retain rigidity and dimensional stability at elevated temperatures, such as in aerospace, automotive, or industrial oven applications [2].

Electrochemical Passivation Layers with Ultra‑High Impedance

Copolymers of allylamine hydrochloride and diallylamine, prepared by electropolymerization, achieve charge‑transfer resistances up to 70 MΩ. Such films are employed as corrosion‑inhibiting coatings on metals and as insulating layers in microelectrode arrays for neural recording and stimulation [3].

Non‑Calcium Phosphate Binders for Hyperphosphatemia Therapy

Hydrogels synthesized from allylamine hydrochloride provide a scaffold of primary amine groups that efficiently sequester phosphate ions in the gastrointestinal tract. With binding capacities exceeding 4.2 mg/g, these materials offer an alternative to calcium‑ or aluminum‑based binders, mitigating risks of hypercalcemia and aluminum toxicity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.